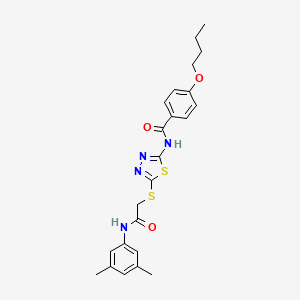

![molecular formula C18H15F2N3O2 B3007966 N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide CAS No. 1115871-38-9](/img/structure/B3007966.png)

N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide is a thiophene derivative, which is a class of compounds known for their diverse biological activities. Thiophene derivatives have been extensively studied due to their potential therapeutic applications, including antiarrhythmic, serotonin antagonist, and antianxiety activities . The specific compound is not directly mentioned in the provided papers, but insights can be drawn from the general behavior of thiophene derivatives and their interactions with biological systems.

Synthesis Analysis

The synthesis of thiophene derivatives can involve various starting materials and reagents to introduce different functional groups that modulate the compound's properties. For example, the synthesis of a series of novel thiophene derivatives was achieved by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents . The synthesis process is typically confirmed by spectroscopic methods such as IR, 1H NMR, and MS, along with elemental analysis to ensure the correct structure of the synthesized compounds.

Molecular Structure Analysis

Thiophene derivatives exhibit a range of molecular conformations that can influence their biological activity. X-ray crystal structural analysis and spectroscopic studies, such as IR and NMR, are used to determine these conformations. For instance, N-glycosyl-thiophene-2-carboxamides were found to adopt Z-anti structures with the pyranose rings in the 4C1 conformation. The s-cis conformation of the carbonyl oxygen and sulfur of the thiophene was more stable than the s-trans isomer, as shown by DFT and MP2 calculations .

Chemical Reactions Analysis

The reactivity of thiophene derivatives can be influenced by the presence of substituents on the thiophene ring. The introduction of glycosyl groups, for example, has been shown to affect the compound's ability to inhibit DNA synthesis in certain cell types. The acetylation of these glycoconjugates significantly enhances their inhibitory effects, suggesting that modifications to the thiophene derivatives can alter their chemical reactivity and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their structure. The presence of different substituents can affect properties such as solubility, stability, and the ability to cross cell membranes. For instance, per-O-acetylated analogues of glycoconjugates were more effective inhibitors than their non-acetylated counterparts, indicating that acetylation improves membrane transport efficiency . Additionally, the stability of different conformers, as determined by computational studies, can provide insights into the preferred states of these molecules under physiological conditions .

Relevant Case Studies

While the provided papers do not mention specific case studies involving N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide, they do report on the biological activities of related thiophene derivatives. For example, a range of synthesized thiophene derivatives was screened for antiarrhythmic, serotonin antagonist, and antianxiety activities, showing high activity compared to standard drugs such as procaine amide, lidocaine, diazepam, and buspirone . These findings suggest that thiophene derivatives have the potential to be developed into effective therapeutic agents for various conditions.

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

The compound, while not directly mentioned, is structurally related to various heterocyclic synthesis efforts involving thiophene-2-carboxamide derivatives. Research has explored the synthesis of new antibiotic and antibacterial drugs using thiophene-2-carboxamide derivatives. These compounds exhibit significant potential as antibiotics against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of biological activity (G. Ahmed, 2007).

Anticonvulsant Properties and Hydrogen Bonding

Studies on anticonvulsant enaminones, which share functional groups with the specified compound, have demonstrated the importance of hydrogen bonding in their activity. These compounds show potential for developing new anticonvulsant medications, with detailed analysis of their crystal structures providing insights into their interactions and mechanisms of action (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).

Larvicidal Properties

Cyclopropylcarboxamide derivatives related to permethrin have been synthesized and evaluated for their larvicidal properties against mosquito larvae. This research indicates the potential for developing new compounds with enhanced larvicidal activity, contributing to the control of mosquito-borne diseases (W. Taylor, T. Hall, D. Vedres, 1998).

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives have shown significant antibacterial and antifungal activities. The structural analysis of these compounds, including their molecular conformation and lack of significant intermolecular interactions, suggests a mechanism of action that could be harnessed for developing new antimicrobial agents (Vasu, K. Nirmala, A. R. Choudhury, S. Mohan, J. Saravanan, T. Narasimhamurthy, 2003).

Organocatalyzed Synthesis

Research into organocatalyzed aqueous conditions for synthesizing thiophene derivatives highlights innovative approaches to chemical synthesis. These methods allow for efficient, environmentally friendly synthesis of thiophene derivatives, including carboxamide variants, opening new avenues for drug development and other applications (M. S. Abaee, Somaye Cheraghi, 2013).

Antiproliferative Activity

Compounds structurally related to N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide have been investigated for their antiproliferative activity against cancer cell lines. Such research is crucial for discovering new therapeutic agents capable of inhibiting the growth of cancer cells (J. Lu, J. Zhao, Ming Sun, X. Ji, Pei Huang, H. Ge, 2021).

properties

IUPAC Name |

N-(2,5-difluorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O2/c1-2-16-21-14-6-4-3-5-12(14)18(23-16)25-10-17(24)22-15-9-11(19)7-8-13(15)20/h3-9H,2,10H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAQYCZBYHBBGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-difluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B3007883.png)

![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3007888.png)

![(Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007890.png)

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3007891.png)

![3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine](/img/structure/B3007892.png)

![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B3007895.png)

![(E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide](/img/structure/B3007896.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B3007900.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B3007901.png)

![N-[4-(difluoromethylsulfonyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide](/img/structure/B3007903.png)

![[5-(3-Chloro-4-methylphenyl)furan-2-yl]methanol](/img/structure/B3007906.png)